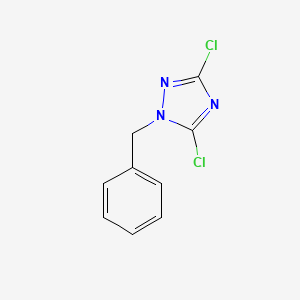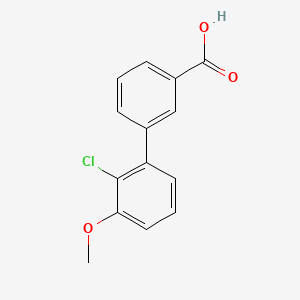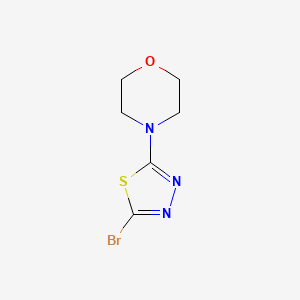
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene, also known as α,α,α-trifluoroanisole or phenyl trifluoromethyl ether , is an organic compound with the molecular formula C7H5F3O . Its chemical structure consists of a benzene ring substituted with a trifluoromethoxy group (–OCF3) at the 5-position and a bromine atom (Br) at the 3-position. The benzyloxy group (–C6H5) is attached to the 1-position of the benzene ring .
Synthesis Analysis
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can be synthesized through hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. The reaction involves replacing the chlorine atom with a bromine atom and introducing the benzyloxy group. Detailed synthetic pathways and reaction conditions are documented in relevant literature .
Molecular Structure Analysis
The compound’s molecular weight is 162.11 g/mol . Its 3D structure reveals the arrangement of atoms, with the trifluoromethoxy group extending from the benzene ring. The bromine atom and benzyloxy group contribute to its overall shape and reactivity .
Chemical Reactions Analysis
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene can participate in various chemical reactions, including substitution, electrophilic aromatic substitution, and nucleophilic reactions. Its trifluoromethoxy group makes it an attractive substrate for diverse transformations in synthetic chemistry .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Organic Synthesis and Reactions
1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse organofluorine compounds. Its utility is highlighted in the formation of arynes, which are then trapped in situ with furan, leading to the synthesis of naphthalenes and their derivatives. Such processes underscore its role in expanding the toolkit for chemical synthesis, enabling the construction of complex molecules with potential applications in materials science and pharmaceuticals (Schlosser & Castagnetti, 2001).
Intermediate in Organic Materials Development
This compound acts as an important intermediate in the development of organic materials. Its transformation through various reactions enables the introduction of functional groups, contributing to the synthesis of compounds used in the pharmaceutical industry, pesticide preparation, and the creation of novel organic materials. This demonstrates its versatility and importance in the field of organic chemistry and material science (H. We, 2015).
Electrophile and Nucleophile Studies
Research has also explored the behavior of similar compounds in reactions involving electrophiles and nucleophiles, providing insights into the mechanisms and dynamics of organic reactions. This knowledge contributes to the understanding of chemical reactivity and the design of reaction pathways for synthesizing targeted molecules with specific properties (Castagnetti & Schlosser, 2001).
Catalysis and Reaction Mechanisms
The compound's derivatives have been used to study catalysis and reaction mechanisms, furthering our understanding of how such intermediates can be manipulated under various conditions to achieve desired reaction outcomes. This research is fundamental to the development of new catalytic processes and the efficient synthesis of complex molecules (Porwisiak & Schlosser, 1996).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzylic ethers and trifluoromethoxybenzenes, are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. The benzylic ether and trifluoromethoxy groups could potentially undergo various chemical reactions, leading to changes in their targets .
Biochemical Pathways
Benzylic ethers and trifluoromethoxybenzenes can be involved in a variety of biochemical processes, including oxidation and reduction reactions .
Propriétés
IUPAC Name |
1-bromo-3-phenylmethoxy-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-6-12(8-13(7-11)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKREHXYXUPPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682084 |
Source


|
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221658-68-9 |
Source


|
| Record name | 1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


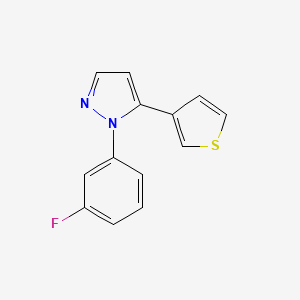

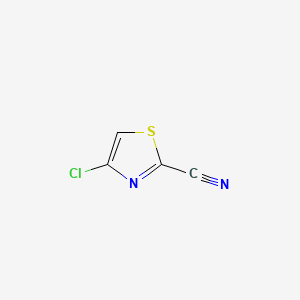
![Spiro[bicyclo[2.2.1]hept-5-ene-2,1-cyclopropane], 7-methoxy-, (1alpha,4alpha,7R*)- (9CI)](/img/no-structure.png)
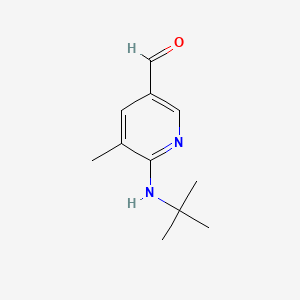
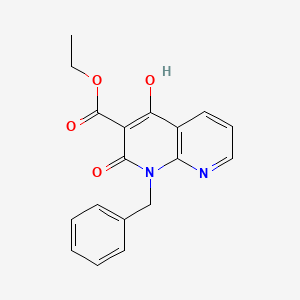
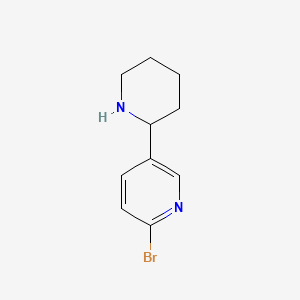
![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)
